

Comparative Toxicity of Chlorinated Cresols: A Guide for Researchers

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Compound of Interest

Compound Name: *4-Chloro-2-methylphenol*

Cat. No.: *B052076*

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A comprehensive analysis of the toxicological profiles of chlorinated cresol isomers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into their mechanisms of action.

Chlorinated cresols, a group of substituted phenolic compounds, are widely used as disinfectants, preservatives, and antiseptics. Their broad-spectrum antimicrobial activity has led to their incorporation into various pharmaceutical, industrial, and consumer products. However, their potential for toxicity necessitates a thorough understanding of their comparative risk profiles. This guide provides a detailed comparison of the toxicity of various chlorinated cresol isomers, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The acute and subchronic toxicity of several chlorinated cresol isomers and related compounds have been evaluated through various studies. The following tables summarize key quantitative toxicity data, including median lethal dose (LD50) and concentration (LC50) values, as well as No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL).

Table 1: Acute Oral Toxicity of Chlorinated Cresols and Related Compounds

Chemical Name	CAS Number	Test Species	LD50 (mg/kg)	Reference
p-Chloro-m-cresol (PCMC)	59-50-7	Rat (male)	1830	[1][2]
4-Chloro-o-cresol	1570-64-5	Mouse	1320	[3]
2-Chloro-p-cresol	6640-27-3	Rat	500	[4]
o-Cresol	95-48-7	Rat	121	[5]
m-Cresol	108-39-4	Rat	242	[5]
p-Cresol	106-44-5	Rat	207	[5]

Table 2: Acute Dermal Toxicity of Chlorinated Cresols and Related Compounds

Chemical Name	CAS Number	Test Species	LD50 (mg/kg)	Reference
p-Chloro-m-cresol (PCMC)	59-50-7	Rat (female)	>2000	[2]
2-Chloro-p-cresol	6640-27-3	ATE	1100	[4]
o-Cresol	95-48-7	Rat	620	
m-Cresol	108-39-4	Rabbit	2050	
p-Cresol	106-44-5	Rabbit	300	

Table 3: Acute Inhalation Toxicity of Chlorinated Cresols and Related Compounds

Chemical Name	CAS Number	Test Species	LC50 (mg/m ³)	Exposure Duration	Reference
p-Chloro-m-cresol (PCMC)	59-50-7	Rat	>583	4 hours	[1]
4-Chloro-o-cresol	1570-64-5	Rat	900	4 hours	[6]
2-Chloro-p-cresol	6640-27-3	ATE	11 mg/l	4 hours	[4]
o-Cresol	95-48-7	Rat	>20	Not specified	[7]

Table 4: Subchronic Oral Toxicity of p-Chloro-m-cresol (PCMC)

Test Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL	Reference
Rat	28 days	200	400	Decreased body weight gain	
Rat	13 weeks	167	-	No adverse effects observed	
Rat	2 years	21	103.1	Decreased absolute adrenal gland weights in males	

Experimental Protocols

The toxicity data presented in this guide were primarily generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-

operation and Development (OECD). Below are detailed summaries of the key methodologies for acute toxicity testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity studies are designed to determine the median lethal dose (LD50) of a substance when administered orally.

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used. The animals are acclimatized to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.^[8]
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is generally kept low to avoid discomfort to the animals.
- **Procedure:** The study follows a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the dose for the next group. This process is repeated until the LD50 can be estimated.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards of a substance upon short-term dermal exposure.^[9] ^[10]^[11]^[12]

- **Test Animals:** Adult rats, rabbits, or guinea pigs are commonly used. The animals should have healthy, intact skin.^[11]

- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][13]
- Procedure: A fixed-dose procedure is often employed, starting with a dose expected to produce signs of toxicity. Subsequent doses are adjusted based on the observed effects.
- Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.
- Pathology: All animals are subjected to a gross necropsy at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline provides methods for assessing the health hazards of a substance upon short-term inhalation exposure.[3][13][14][15][16][17][18]

- Test Animals: The rat is the preferred species. Young adult animals are used and acclimatized to the laboratory conditions.[13][18]
- Exposure Method: Exposure can be "nose-only" or "whole-body" in specially designed inhalation chambers. The test atmosphere (gas, vapor, or aerosol) is generated and monitored to ensure a stable and uniform concentration.[13][18]
- Procedure: Two main protocols are described: a traditional LC50 protocol with a fixed 4-hour exposure to different concentrations, and a Concentration x Time (C x t) protocol with varying exposure durations and concentrations.[3][13][18]
- Observation Period: Animals are observed for at least 14 days for mortality, clinical signs, and body weight changes.[3][13][16]
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.[3][13][16]

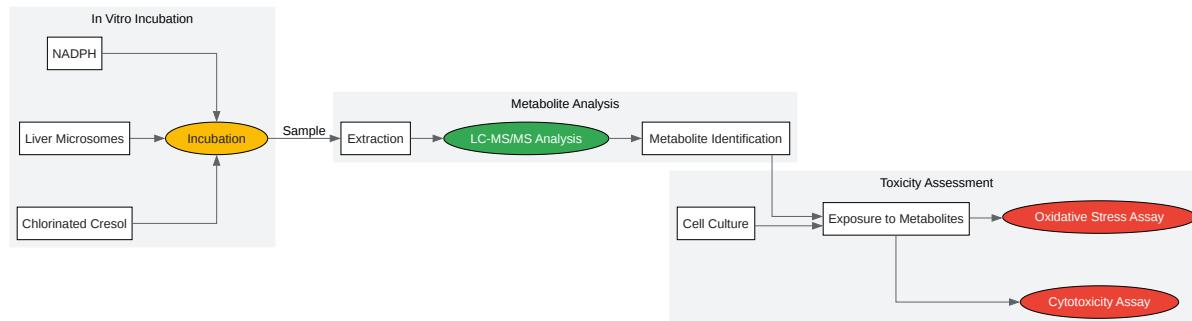
Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated cresols is attributed to several mechanisms, including metabolic activation by cytochrome P450 enzymes and the induction of oxidative stress. Certain isomers have also been shown to interfere with specific cellular signaling pathways.

Metabolic Activation and Oxidative Stress

The metabolism of cresols and their chlorinated derivatives can lead to the formation of reactive metabolites. For instance, p-cresol is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. This metabolic activation can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, contributing to cellular damage.

The following diagram illustrates a simplified workflow for investigating the metabolic activation of a chlorinated cresol.



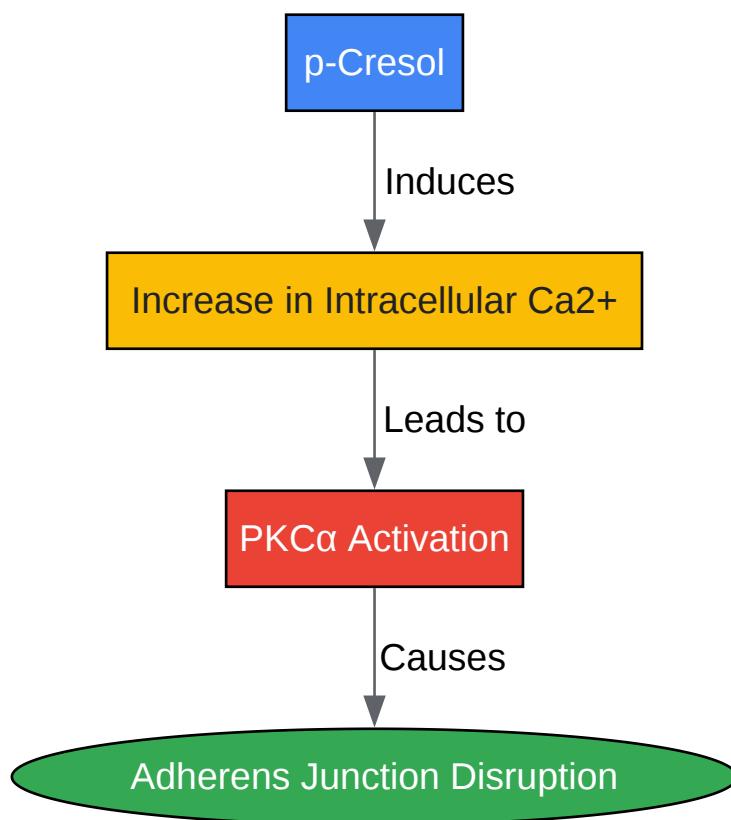
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Caption: Workflow for studying the metabolic activation and toxicity of chlorinated cresols.

Disruption of Protein Kinase C (PKC) Signaling

p-Cresol has been shown to disrupt cardiomyocyte adherens junctions through a mechanism involving the activation of Protein Kinase C α (PKC α).^{[5][9]} This disruption can impair the mechanical and electrical coupling between heart muscle cells. The signaling pathway involves an increase in intracellular calcium, which activates PKC α .

The diagram below illustrates the p-cresol-induced PKC α signaling pathway leading to the disruption of adherens junctions.



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Caption: p-Cresol-induced PKC α signaling pathway leading to cardiomyocyte adherens junction disruption.[5][9]

Conclusion

This guide provides a comparative overview of the toxicity of chlorinated cresols, highlighting differences in their acute and subchronic toxicities. The provided data and experimental protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Understanding the mechanisms of toxicity, including metabolic activation and disruption of cellular signaling pathways, is crucial for assessing the risks associated with these compounds and for guiding the development of safer alternatives. Further research is warranted to expand the toxicological database for a wider range of chlorinated cresol isomers to enable a more comprehensive comparative risk assessment.

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